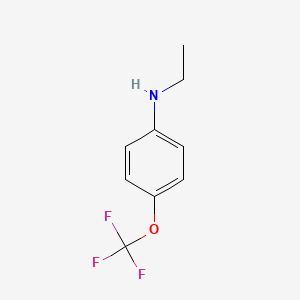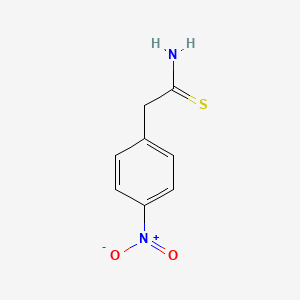
2-Amino-5-(4-fluorofenil)-1,3-tiazol-4-carboxilato de metilo
Descripción general
Descripción
“Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate” is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. It also contains a fluorophenyl group, which is a phenyl group (a six-membered aromatic ring) with a fluorine atom attached .Aplicaciones Científicas De Investigación
Actividad Antiproliferativa
Compuestos con similitudes estructurales se han desarrollado para su actividad antiproliferativa contra diferentes líneas celulares como HeLa, HepG2 y Caco mediante el ensayo MTT .
Efectos Antiinflamatorios
Compuestos similares se han sintetizado y evaluado para su potencial inhibitorio de COX-2 y sus efectos antiinflamatorios utilizando modelos in vivo .
Propiedades Ópticas No Lineales (NLO)
Derivados de tiazol relacionados se han utilizado como sustratos en la preparación de colorantes azo basados en bitio feno con posibles propiedades NLO .
Agentes Antivirales
Los derivados de tiazol también se han explorado como potentes inhibidores de la polimerasa NS5B del VHC, lo que sugiere posibles aplicaciones antivirales .
Agentes Antituberculosos
Existe investigación sobre híbridos de 1,3,4-tiadiazol y fenotiazina como posibles agentes antituberculosos, lo que indica otra posible área de aplicación para los derivados de tiazol .
Direcciones Futuras
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and mechanism of action. Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards. This information could be useful for future innovation .
Mecanismo De Acción
Target of Action
Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate is a complex organic compound. Similar compounds have been used as substrates in the preparation of various derivatives with potential biological activities .
Mode of Action
For instance, it can be used as a substrate in the preparation of bithiophene-based azo dyes, 4-thiazolidinone derivatives, and 1,3,4-thiadiazole and phenothiazine hybrids .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
Similar compounds have shown potential in various applications, such as the development of potent hcv ns5b polymerase inhibitors and possible antitubercular agents .
Análisis Bioquímico
Biochemical Properties
Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit HCV NS5B polymerase, an enzyme crucial for the replication of the hepatitis C virus . Additionally, it interacts with other biomolecules, such as bithiophene-based azo dyes, which exhibit nonlinear optical properties . These interactions highlight the compound’s potential in therapeutic applications and biochemical research.
Cellular Effects
Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate exerts various effects on different cell types and cellular processes. It has been reported to exhibit cytotoxic activity against human tumor cell lines, including glioblastoma and melanoma . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating specific signaling pathways and altering the expression of genes involved in cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound inhibits HCV NS5B polymerase by binding to its active site, preventing the replication of the hepatitis C virus . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its efficacy and toxicity .
Subcellular Localization
The subcellular localization of Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Propiedades
IUPAC Name |
methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTYJRKPJUWDJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382375 | |
| Record name | methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886361-30-4 | |
| Record name | Methyl 2-amino-5-(4-fluorophenyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1362272.png)
![2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol](/img/structure/B1362276.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride](/img/structure/B1362278.png)

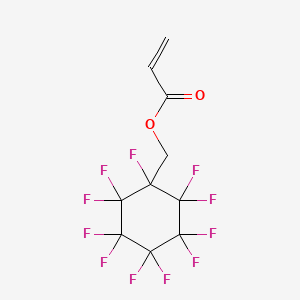



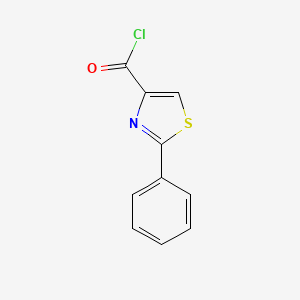
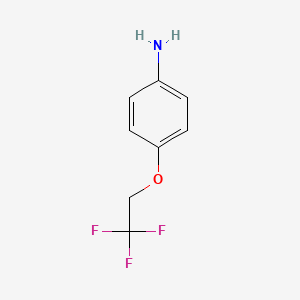
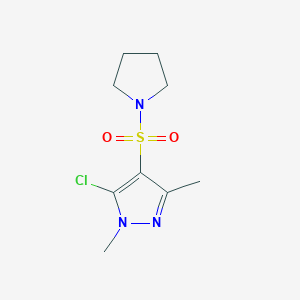
![1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B1362297.png)
